2,3-Diethyl-4-chloro-2-cyclobuten-1-one
Description
2,3-Diethyl-4-chloro-2-cyclobuten-1-one is a substituted cyclobutenone derivative characterized by its strained four-membered ring structure. The compound features ethyl groups at positions 2 and 3, a chlorine atom at position 4, and a ketone functional group at position 1. This unique arrangement confers distinct reactivity and physical properties, making it a subject of interest in synthetic organic chemistry and materials science. Its strained ring system enables participation in [2+2] cycloadditions and thermal rearrangements, while the electron-withdrawing chlorine substituent modulates its electronic profile .
Properties
CAS No. |
148962-09-8 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
4-chloro-2,3-diethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-3-5-6(4-2)8(10)7(5)9/h7H,3-4H2,1-2H3 |
InChI Key |
VPAJWVXIYDTMCX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C1Cl)CC |
Canonical SMILES |
CCC1=C(C(=O)C1Cl)CC |
Synonyms |
2-Cyclobuten-1-one, 4-chloro-2,3-diethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Ring Strain : The ethyl and chlorine substituents in this compound increase ring strain compared to simpler analogs (e.g., 3-Methyl-2-cyclobuten-1-one), enhancing its reactivity in ring-opening reactions .
- Electrophilicity : The chlorine atom at position 4 elevates electrophilicity at the carbonyl group, facilitating nucleophilic attacks. This contrasts with fluorine-substituted analogs, which exhibit lower electrophilicity due to weaker electron-withdrawal effects .
- Thermal Stability: The compound decomposes at lower temperatures (120–135°C) compared to non-chlorinated cyclobutenones, likely due to destabilization from steric bulk and Cl-induced polarization .
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